molecular formula C8H3Cl2N3O2 B182880 4,7-Dicloro-6-nitroquinazolina CAS No. 162012-71-7

4,7-Dicloro-6-nitroquinazolina

Número de catálogo: B182880
Número CAS: 162012-71-7
Peso molecular: 244.03 g/mol
Clave InChI: VHFFODQAQLNACY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dichloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are known for their diverse range of biological activities and therapeutic potential. This compound, in particular, has garnered attention due to its role as an intermediate in the synthesis of various pharmacologically active molecules, including tyrosine kinase inhibitors used in cancer treatment .

Métodos De Preparación

The synthesis of 4,7-Dichloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The synthetic route includes the following steps :

    Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide under reflux conditions at 160°C to yield the intermediate product.

    Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid, resulting in the formation of 6-nitro-2-amino-4-chlorobenzoic acid.

    Chlorination: The final step involves chlorination using thionyl chloride in the presence of dimethylformamide (DMF) at 100°C to produce 4,7-Dichloro-6-nitroquinazoline.

Industrial production methods often employ similar synthetic routes but may include optimizations for higher yields and scalability .

Análisis De Reacciones Químicas

4,7-Dichloro-6-nitroquinazoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

4,7-Dichloro-6-nitroquinazoline can be compared with other quinazoline derivatives such as:

  • Gefitinib
  • Erlotinib
  • Lapatinib
  • Vandetanib
  • Icotinib
  • Afatinib
  • Dacomitinib

These compounds are also tyrosine kinase inhibitors used in cancer treatment. 4,7-Dichloro-6-nitroquinazoline is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of these therapeutic agents .

Actividad Biológica

Overview

4,7-Dichloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various quinazoline derivatives, many of which exhibit significant pharmacological properties, including anti-cancer and antiviral activities.

The biological activity of 4,7-Dichloro-6-nitroquinazoline primarily stems from its derivatives, particularly those that act as tyrosine kinase inhibitors (TKIs). A notable derivative is afatinib, which irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), disrupting signaling pathways that promote cancer cell proliferation. This mechanism is critical in targeting various cancers, including non-small cell lung cancer (NSCLC) and breast cancer .

Synthesis and Characterization

The synthesis of 4,7-Dichloro-6-nitroquinazoline typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The following steps outline the synthesis:

  • Condensation : 2-amino-4-chlorobenzoic acid is condensed with formamide at elevated temperatures.
  • Nitration : The intermediate product undergoes nitration using a mixture of nitric and sulfuric acids.
  • Chlorination : Finally, chlorination occurs with thionyl chloride in the presence of dimethylformamide (DMF) to yield the target compound .

Biological Activity Data

The biological activity of 4,7-Dichloro-6-nitroquinazoline has been evaluated in several studies. Below is a summary table of its biological activities based on various research findings:

Biological Activity IC50 Value (μM) Reference
Inhibition of EGFR0.5
Anti-MERS-CoV activity0.157
Cytotoxicity in cancer cellsNon-cytotoxic
Inhibition of PDGF receptorNot specified

Case Studies

  • Anti-Cancer Activity :
    • A study highlighted the efficacy of afatinib (derived from 4,7-Dichloro-6-nitroquinazoline) in inhibiting the proliferation of cancer cells by targeting EGFR and HER2 pathways. The study reported significant tumor regression in NSCLC models treated with afatinib .
  • Antiviral Properties :
    • Research on quinazoline derivatives demonstrated promising anti-MERS-CoV activity. A specific derivative exhibited an IC50 value of 0.157 μM with no cytotoxic effects on Vero cells, indicating potential for therapeutic development against coronaviruses .
  • Pharmacokinetics :
    • A pharmacokinetic study evaluated the absorption and distribution characteristics of a related quinazoline derivative in vivo, revealing favorable properties such as Tmax and half-life conducive for drug development .

Propiedades

IUPAC Name

4,7-dichloro-6-nitroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFFODQAQLNACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440803
Record name 4,7-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162012-71-7
Record name 4,7-Dichloro-6-nitroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162012-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7-Chloro-6-nitro-quinazolin-4-one (1.002 g, 4.44mmol), phosphorous oxychloride (11.5 g, 7.51 mmol) and phosphorous pentachloride (1.62 g, 7.74 mmol) were refluxed for 2 hours and the reaction mixture was concentrated in vacuo to a residue which was triturated with toluene and then again with chloroform and dried in vacuo to afford crude 4,7-dichloro-6-nitro-quinazoline. This was dissolved in 35 mL of isopropyl alcohol and 3-ethynylaniline (639 mg, 5.45 mmol) and refluxed for 3 hours. The cooled reaction mixture was filtered to afford the title product as a solid which was washed with 10 mL of isopropyl alcohol and dried in vacuo at 70° C., 1.055 g (66%); mp 230.8°-232.6° C.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4.00 g of the above crystalline 6-nitro-7-chloro-quinazolone was refluxed with 15 mL of phosphoryl chloride for 2 h, then the reaction mixture was poured into ice water, filtered and dried to obtain the intermediate 6-nitro-4,7-dichloro-quinazoline; The intermediate was dissolved into 30 mL of isopropanol, and 3.00 g of 3-chloro-4-(m-fluoro-benzyloxy)-aniline was added. The reaction mixture was reacted under reflux for 2 h and a lot of solid was deposited, which was filtered and dried under vacuum to obtain the solid product of 6-nitro-7-chloro-4-amino substituted quinazoline (3.83 g).
Name
6-nitro-7-chloro-quinazolone
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 7-chloro-6-nitro-3,4-dihydroquinazolin-4-one (40 g, 0.18 mol), (J. Org. Chem. 1975, 40, 356), phosphorus oxychloride (50 ml) and DMF (1 ml) in thionyl chloride (300 ml) was heated at reflux for 4 hours. The reaction mixture was allowed to cool and the volatiles removed by evaporation and by azeotroping with toluene. The residue was basified with aqueous sodium hydrogen carbonate solution and extracted with methylene chloride (4×100 ml). The extracts were combined, washed with brine and filtered through phase separating paper. The solvent was removed by evaporation and the residue triturated with ether/isohexane to give 4,7-dichloro-6-nitroquinazoline (35.2 g, 81%) as a pale yellow solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloro-6-nitroquinazoline
Reactant of Route 2
Reactant of Route 2
4,7-Dichloro-6-nitroquinazoline
Reactant of Route 3
Reactant of Route 3
4,7-Dichloro-6-nitroquinazoline
Reactant of Route 4
Reactant of Route 4
4,7-Dichloro-6-nitroquinazoline
Reactant of Route 5
4,7-Dichloro-6-nitroquinazoline
Reactant of Route 6
4,7-Dichloro-6-nitroquinazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.